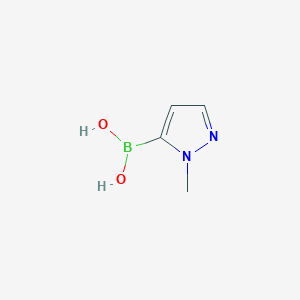

(1-Methyl-1H-pyrazol-5-yl)boronsäure

Übersicht

Beschreibung

“(1-methyl-1H-pyrazol-5-yl)boronic acid” is a chemical compound with the CAS Number: 720702-41-0 . It has a molecular weight of 125.92 and is typically stored in a freezer . The compound is solid at room temperature . It is used as a reagent for the design, synthesis, and evaluation of novel porcupine inhibitors featuring a fused 3-ring system based on a ‘reversed’ amide scaffold .

Molecular Structure Analysis

The IUPAC name for this compound is 1-methyl-1H-pyrazol-5-ylboronic acid . The InChI code is 1S/C4H7BN2O2/c1-7-4 (5 (8)9)2-3-6-7/h2-3,8-9H,1H3 . The InChI key is MGNBKNBEZGLHNF-UHFFFAOYSA-N .Chemical Reactions Analysis

The compound is used as a reagent in various reactions. For instance, it is used in Suzuki-Miyaura cross-coupling reactions . It is also involved in the preparation of aminothiazoles as β-secretase modulators and amino-pyrido-indol-carboxamides, potential JAK2 inhibitors for myeloproliferative disorders .Physical And Chemical Properties Analysis

“(1-methyl-1H-pyrazol-5-yl)boronic acid” is a solid at 20 degrees Celsius . It should be stored under inert gas and at a temperature below 0°C . The compound is air-sensitive and heat-sensitive .Wissenschaftliche Forschungsanwendungen

Medizin

(1-Methyl-1H-pyrazol-5-yl)boronsäure: wird in der medizinischen Chemie für die Synthese und Bewertung potenzieller Therapeutika eingesetzt. Sie dient als wichtiger Baustein bei der Entwicklung neuer Inhibitoren, die auf bestimmte Proteine abzielen, die an Krankheitspfaden beteiligt sind .

Landwirtschaft

In der Landwirtschaft dient diese Verbindung als Reagenz bei der Synthese von Molekülen mit potenzieller Anti-Leishmanien- und Antimalaria-Aktivität. Ihre Rolle bei der Herstellung von Verbindungen, die mit biologischen Zielen wie Parasiten interagieren können, macht sie wertvoll für die Entwicklung neuer Pestizide oder Behandlungen von parasitären Infektionen .

Materialwissenschaft

In der Materialwissenschaft wird This compound bei der Herstellung komplexer Moleküle verwendet, die Anwendungsmöglichkeiten bei der Entwicklung neuer Materialien haben könnten. Ihre Fähigkeit, stabile Boronsäureester zu bilden, ist besonders nützlich bei der Entwicklung von Polymeren und anderen fortschrittlichen Materialien .

Biochemie

This compound: ist in der Biochemie von Bedeutung für die Untersuchung von Protein-Wechselwirkungen und Enzymaktivitäten. Sie kann verwendet werden, um biologische Moleküle nachzuahmen und die biochemischen Pfade in Zellen zu untersuchen .

Pharmakologie

In der Pharmakologie ist diese Boronsäure-Derivate ein Schlüsselzwischenprodukt bei der Synthese verschiedener pharmakologisch aktiver Verbindungen. Sie ist besonders wichtig bei der Entwicklung von Inhibitoren, die die Enzymaktivität modulieren können, was für die Medikamentenforschung und -entwicklung von entscheidender Bedeutung ist .

Analytische Chemie

Analytische Chemiker verwenden This compound bei der Entwicklung neuer analytischer Methoden. Sie kann verwendet werden, um empfindliche und selektive Sensoren zur Detektion biologischer und chemischer Substanzen zu entwickeln .

Organische Synthese

Schließlich ist diese Verbindung in der organischen Synthese ein vielseitiges Reagenz, das in verschiedenen Kupplungsreaktionen wie der Suzuki-Kupplung verwendet wird, die für den Aufbau komplexer organischer Moleküle von grundlegender Bedeutung ist. Ihre Rolle bei der Bildung von Kohlenstoff-Kohlenstoff-Bindungen ist essentiell für die Synthese einer breiten Palette organischer Verbindungen .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with several hazard statements: H302, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing before reuse .

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Boronic acids, including (1-methyl-1H-pyrazol-5-yl)boronic acid, are known to form boronate esters with 1,2- and 1,3-diols, which are common structural motifs in biomolecules. This suggests that the compound could interact with its targets through the formation of these esters .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (1-methyl-1H-pyrazol-5-yl)boronic acid are not well-studied. As a small molecule, it is likely to be well-absorbed and distributed throughout the body. The metabolism and excretion of this compound would depend on its specific interactions with metabolic enzymes and transporters .

Result of Action

The molecular and cellular effects of (1-methyl-1H-pyrazol-5-yl)boronic acid’s action are currently unknown. Given its potential to form covalent bonds with proteins and enzymes, it could have a variety of effects depending on the specific targets it interacts with .

Action Environment

The action, efficacy, and stability of (1-methyl-1H-pyrazol-5-yl)boronic acid could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ability to form boronate esters. Additionally, the presence of other molecules could impact the compound’s absorption and distribution .

Eigenschaften

IUPAC Name |

(2-methylpyrazol-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BN2O2/c1-7-4(5(8)9)2-3-6-7/h2-3,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNBKNBEZGLHNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NN1C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457847 | |

| Record name | (1-Methyl-1H-pyrazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

720702-41-0 | |

| Record name | (1-Methyl-1H-pyrazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methyl-1H-pyrazol-5-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

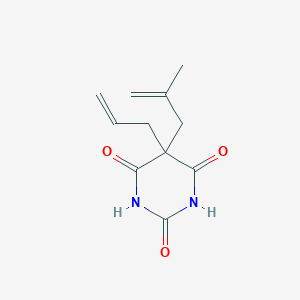

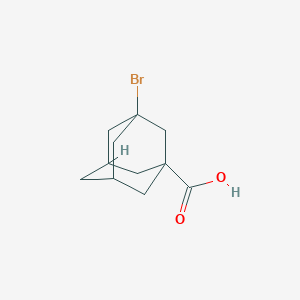

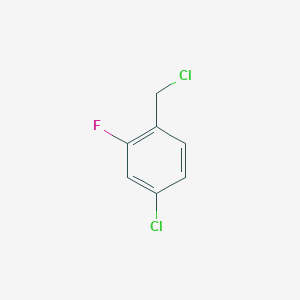

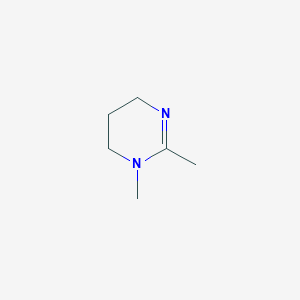

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.